molecular formula C17H14N4O B12921633 N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide CAS No. 481054-84-6

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide

Cat. No.: B12921633
CAS No.: 481054-84-6
M. Wt: 290.32 g/mol
InChI Key: XFTLTTYQZJXMLX-UHFFFAOYSA-N
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Description

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is a compound that has garnered significant interest in the fields of chemistry and medicine due to its unique structure and potential applications. This compound consists of a benzamide moiety linked to a pyrimidin-2-ylamino group through a phenyl ring. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule with various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different biological activities .

Uniqueness

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.

Biological Activity

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly as an anticancer agent and in the inhibition of specific protein kinases. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, structure-activity relationships, and pharmacological profiles.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C22H17N5O\text{C}_{22}\text{H}_{17}\text{N}_{5}\text{O}

This structure features a pyrimidine ring linked to an amino group and a phenyl group, which are essential for its biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A549 (human lung cancer cell line). The anticancer efficacy was found to be superior to that of imatinib, a well-known tyrosine kinase inhibitor .

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), K562 (leukemia).
  • Mechanism : Inhibition of receptor tyrosine kinases.
  • Comparison with Imatinib : Higher efficacy in certain derivatives.

2. Antibacterial and Antifungal Activity

The synthesized compounds have also shown promising antibacterial and antifungal activities against various pathogens. These include both Gram-positive and Gram-negative bacteria, as well as specific fungal strains. In some cases, the new derivatives outperformed established antibiotics .

Activity Overview:

Pathogen Type Activity Level Comparison Drug
Gram-positiveHighPenicillin
Gram-negativeModerateCiprofloxacin
FungalHighAmphotericin B

3. Antioxidant Properties

The antioxidant capacity of these compounds was assessed through IC50 values, which were comparable to those of ascorbic acid, indicating strong potential for scavenging free radicals. This property is essential for reducing oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied. Modifications in the pyrimidine and phenyl rings significantly influence the potency of the compounds against cancer cells and microbes. For instance, variations in substituents on the phenyl ring can enhance or diminish activity.

Notable SAR Insights:

  • Electron-withdrawing groups tend to increase activity.
  • The presence of specific functional groups (e.g., amines) is critical for binding to target proteins.

Pharmacokinetics

Pharmacokinetic studies suggest that these compounds possess favorable absorption characteristics when administered orally. They exhibit good bioavailability and metabolic stability, which are crucial for their therapeutic potential in clinical settings .

Case Study 1: Anticancer Efficacy

A study involving the evaluation of this compound derivatives showed that they inhibited cell proliferation in A549 cells with IC50 values significantly lower than those observed for imatinib. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Case Study 2: Antimicrobial Testing

In another investigation, several derivatives were tested against bacterial strains such as E. coli and S. aureus. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Properties

CAS No.

481054-84-6

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-[3-(pyrimidin-2-ylamino)phenyl]benzamide

InChI

InChI=1S/C17H14N4O/c22-16(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-17-18-10-5-11-19-17/h1-12H,(H,20,22)(H,18,19,21)

InChI Key

XFTLTTYQZJXMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC=N3

Origin of Product

United States

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